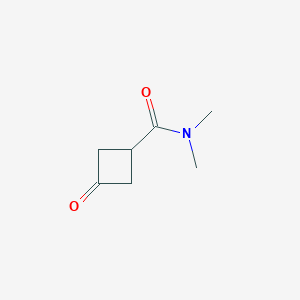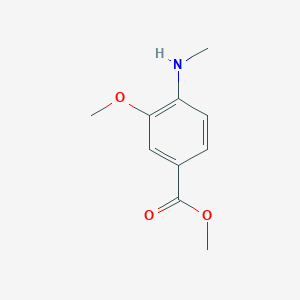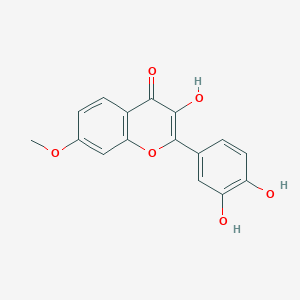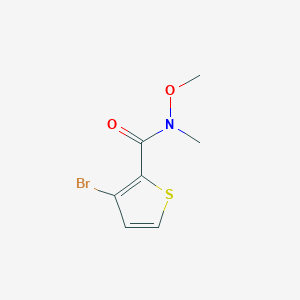![molecular formula C20H19N3O4 B8634726 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8634726.png)
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chloro-6,7-dimethoxyquinoline, which is then reacted with 3,4-dimethoxyaniline under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. The conditions can vary widely depending on the desired reaction, but they often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce simpler quinoline structures.
Applications De Recherche Scientifique
4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but they often involve key proteins involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile include:
3,4-Dimethoxyaniline: A simpler compound with similar methoxy groups but lacking the quinoline structure.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another compound with a similar quinoline core but different functional groups.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups, used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its combination of methoxy groups and a carbonitrile group within a quinoline framework. This unique structure imparts specific chemical properties and reactivity, making it particularly valuable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C20H19N3O4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19N3O4/c1-24-16-6-5-13(7-17(16)25-2)23-20-12(10-21)11-22-15-9-19(27-4)18(26-3)8-14(15)20/h5-9,11H,1-4H3,(H,22,23) |
Clé InChI |
PPNMPEHEXLGGID-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)C#N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Chloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8634752.png)

